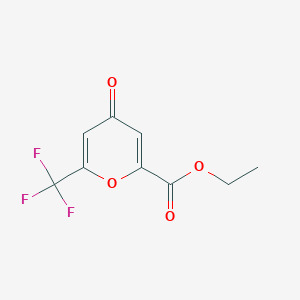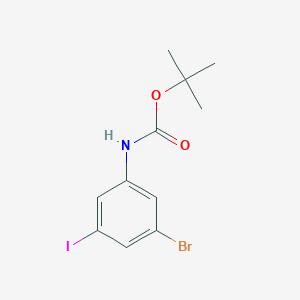
tert-Butyl (3-bromo-5-iodophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“tert-Butyl (3-bromo-5-iodophenyl)carbamate” is a chemical compound with the empirical formula C11H13BrINO2 and a molecular weight of 398.03 . It is commonly used in scientific research.
Molecular Structure Analysis
The SMILES string of the compound isO=C (OC (C) (C)C)NC1=CC (Br)=CC (I)=C1 . The InChI code is 1S/C11H13BrINO2/c1-11 (2,3)16-10 (15)14-9-5-7 (12)4-8 (13)6-9/h4-6H,1-3H3, (H,14,15) .
科学的研究の応用
Environmental Impact and Fate
- Environmental Occurrence and Toxicity : Synthetic phenolic antioxidants, including compounds like tert-Butyl (3-bromo-5-iodophenyl)carbamate, are utilized extensively in various industries to prolong product shelf life. Recent studies have highlighted their presence in diverse environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water. Human exposure pathways include food intake, dust ingestion, and personal care products, with potential significant exposure through breast milk for infants. Toxicity studies have raised concerns, indicating that some phenolic antioxidants may lead to liver toxicity, act as endocrine disruptors, or even possess carcinogenic potential. There's a growing need for future studies to delve into the contamination and environmental behaviors of these compounds, including their transformation products, and to develop phenolic antioxidants with lower toxicity and migration potential to minimize environmental pollution (Liu & Mabury, 2020).
Bioseparation and Biodegradation
Three-phase Partitioning in Bioseparation : The technique of three-phase partitioning (TPP) is emerging as a novel, non-chromatographic bioseparation technology, gaining the interest of scientists and engineers. TPP is particularly relevant for the extraction, separation, and purification of bioactive molecules from natural sources, which can then be utilized in industries like food, cosmetics, and medicine. The review underscores the importance of understanding the detailed partitioning rule and better utilizing TPP for producing and separating various bioactive molecules, highlighting the potential of TPP in the field of bioseparation (Yan et al., 2018).
Biodegradation in the Subsurface : The degradation of fuel oxygenates like methyl tert-butyl ether (MTBE), and its key intermediate tert-butyl alcohol (TBA), is governed by their degradability under different redox conditions. This review provides an in-depth discussion on the thermodynamics of degradation processes utilizing various terminal electron acceptors and the aerobic degradation pathways of MTBE and TBA. It also highlights the potential of compound-specific isotope analysis (CSIA) for identifying and quantifying degradation processes of slowly biodegradable pollutants like MTBE and TBA. The review brings to light the intricate dynamics of MTBE and TBA degradation in the subsurface, offering insights that could be crucial for environmental monitoring and remediation strategies (Schmidt et al., 2004).
Safety and Hazards
作用機序
Target of Action
The primary targets of “tert-Butyl (3-bromo-5-iodophenyl)carbamate” are currently unknown. This compound is a unique chemical provided to early discovery researchers
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
特性
IUPAC Name |
tert-butyl N-(3-bromo-5-iodophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrINO2/c1-11(2,3)16-10(15)14-9-5-7(12)4-8(13)6-9/h4-6H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAOZWJVDKYOEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)I)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-bromo-5-iodophenyl)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

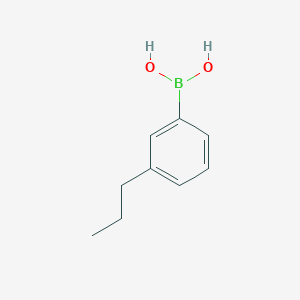

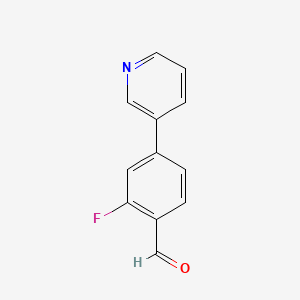
![[2-[2-[1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]phenyl]-bis(3,5-dimethylphenyl)phosphane;cyclopentane;iron](/img/structure/B6594037.png)
![3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B6594044.png)
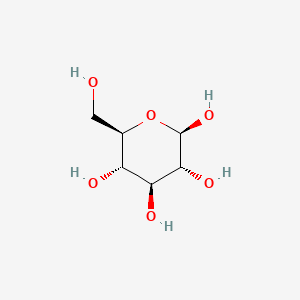
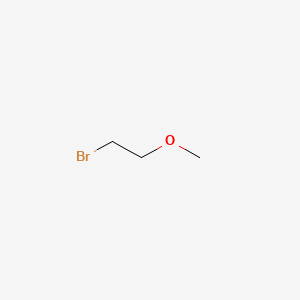

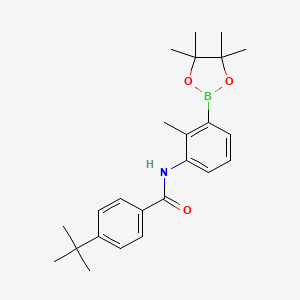
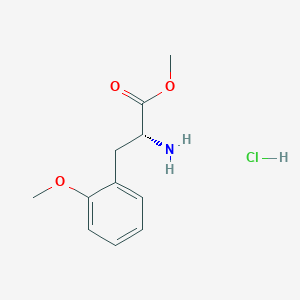
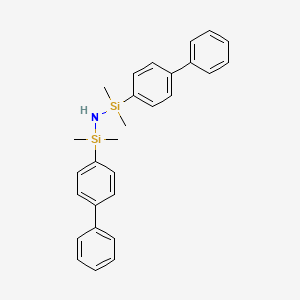
![(11bR)-2,6-Bis(4-chlorophenyl)-4-hydroxydinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B6594110.png)
